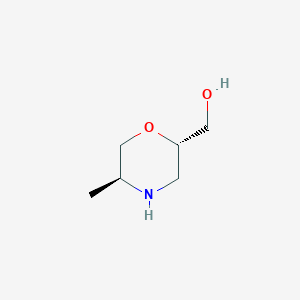![molecular formula C11H15NO2 B14028235 2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is a deuterated compound used in various scientific research applications. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and provide unique properties for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 typically involves the following steps:
Formation of Benzyl-4-D: The benzyl group is deuterated using deuterium gas (D2) in the presence of a palladium catalyst.
Acetylation: The deuterated benzyl group is then reacted with N,N-dimethylacetamide in the presence of an acetylating agent such as acetic anhydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. Advanced purification techniques and quality control measures are employed to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of halogenated benzyl derivatives.
Applications De Recherche Scientifique
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is used in various scientific research fields:
Chemistry: As a stable isotope-labeled compound, it is used in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Employed in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide increased stability and resistance to metabolic degradation. This enhances the compound’s effectiveness in various applications, including drug development and metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Benzyl)oxy]-N,N-dimethylacetamide: The non-deuterated version of the compound.
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide: A partially deuterated version with deuterium only at the benzyl position.
Uniqueness
2-[(Benzyl-4-D)oxy]-N,N-dimethylacetamide-2,2-D2 is unique due to its complete deuteration at both the benzyl and acetamide positions. This provides enhanced stability and resistance to metabolic degradation compared to its non-deuterated and partially deuterated counterparts.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
196.26 g/mol |
Nom IUPAC |
2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(13)9-14-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3/i3D,9D2 |
Clé InChI |
BWVUHPBLCIOQGK-ZWZIAVETSA-N |
SMILES isomérique |
[2H]C1=CC=C(C=C1)COC([2H])([2H])C(=O)N(C)C |
SMILES canonique |
CN(C)C(=O)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


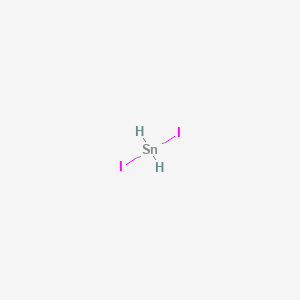
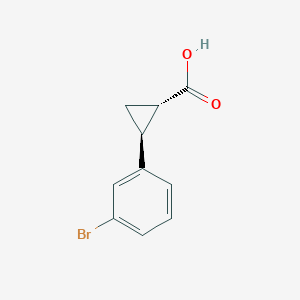
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;dichloronickel;triphenylphosphane](/img/structure/B14028175.png)

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

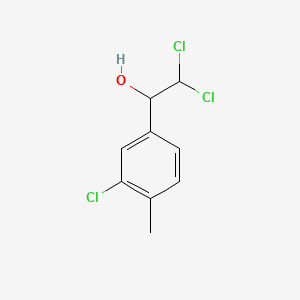

![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)

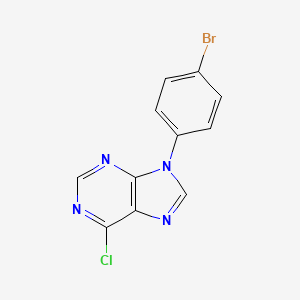

![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
